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molecular formula C9H6BrClO B8502770 2-(Bromomethyl)-5-chlorobenzofuran

2-(Bromomethyl)-5-chlorobenzofuran

Cat. No. B8502770
M. Wt: 245.50 g/mol
InChI Key: YAXVJPLTIWGXJV-UHFFFAOYSA-N
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Patent
US08283340B2

Procedure details

Compound 34 (160 mg, 0.89 mmol) was dissolved in EtOH (5 mL). NaBH4 (36 mg, 0.98 mmol) was added portionwise at 0° C., with vigorous stirring. The suspension was stirred at 0° C. for 15 min and then at room temperature for 1.5 h. Solvent was evaporated off in-vacuo. The resulting crude alcohol residue was dissolved in toluene (5 mL) and the solution was cooled to 0° C. PBr3 (92 μL, 0.98 mmol) was added dropwise over 10 min. The mixture was then brought up to room temperature and stirred for 1 h. The solvent was evaporated off in-vacuo. The residue was adsorbed on silica gel and purified by flash chromatography, eluting with hexane/EtOAc (4:1) to give 35 (128 mg, 57%) as an oil. 1H NMR (500 MHz, CDCl3): δ: 7.48 (1H, d, J=2.05 Hz, ArH), 7.37 (1H, d, J=8.70, ArH), 7.25 (1H, dd, J=8.80 & 2.05 Hz ArH), 6.68 (1H, s, ArH), 4.55 (2H, s, 2-CH2).
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mg
Type
reactant
Reaction Step Two
Name
Quantity
92 μL
Type
reactant
Reaction Step Three
Name
Yield
57%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH:10]=O)=[CH:7][C:6]=2[CH:12]=1.[BH4-].[Na+].P(Br)(Br)[Br:16]>CCO>[Br:16][CH2:10][C:8]1[O:9][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:12][C:6]=2[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
ClC=1C=CC2=C(C=C(O2)C=O)C1
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
36 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
92 μL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated off in-vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude alcohol residue was dissolved in toluene (5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0° C
CUSTOM
Type
CUSTOM
Details
was then brought up to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off in-vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with hexane/EtOAc (4:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrCC=1OC2=C(C1)C=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 128 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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